molecular formula C10H11N3O5 B11734558 (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid

(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid

Cat. No.: B11734558
M. Wt: 253.21 g/mol
InChI Key: DZPYKYTXQZEIAJ-LURJTMIESA-N
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Description

(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a nitrophenyl group attached to a carbamoyl amino group, which is further connected to a propanoic acid backbone. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 3-nitroaniline with a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, to form the 3-nitrophenyl carbamate.

    Coupling with Amino Acid: The carbamate intermediate is then coupled with an appropriate amino acid derivative, such as (S)-alanine, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

    Hydrolysis: The final step involves the hydrolysis of the ester or amide protecting groups to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in the presence of a suitable solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 3-aminophenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Drug Design and Development
The compound's structural features suggest its utility in drug design, particularly as a lead compound for developing new therapeutic agents. The presence of both an amino group and a carboxylic acid is essential for biological activity, allowing it to interact with various biological targets such as enzymes and receptors.

  • Biological Activity : Research indicates that compounds similar to (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid often act as inhibitors or modulators of biological pathways involved in neurotransmission and metabolic regulation.
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been employed to predict the pharmacological properties of amino acid derivatives, including this compound, by correlating chemical structure with biological effects.

Biological Applications

Enzyme Inhibition Studies
The compound's interaction with enzymes can be quantitatively assessed using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These methods help determine binding affinities and elucidate mechanisms of action.

  • Mechanism of Action : The nitrophenyl group can engage in hydrogen bonding and π-π stacking interactions, while the carbamoyl amino group may form covalent bonds with nucleophilic residues at enzyme active sites. This interaction profile suggests potential applications in developing enzyme inhibitors for therapeutic purposes.

Material Science

Development of New Materials
Due to its unique chemical properties, this compound is being explored for use in creating advanced materials. Its ability to participate in various organic reactions makes it a suitable candidate for synthesizing polymers and coatings with tailored properties .

Mechanism of Action

The mechanism of action of (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecule. The carbamoyl amino group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{[(4-nitrophenyl)carbamoyl]amino}propanoic acid: Similar structure but with the nitro group in the para position.

    (2S)-2-{[(2-nitrophenyl)carbamoyl]amino}propanoic acid: Similar structure but with the nitro group in the ortho position.

    (2S)-2-{[(3-chlorophenyl)carbamoyl]amino}propanoic acid: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The unique positioning of the nitro group in (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid imparts distinct electronic and steric properties, influencing its reactivity and interaction with molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Biological Activity

(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid is a chiral compound with significant biological activity, characterized by its unique structural features, including a propanoic acid backbone and a nitrophenyl group. This compound is an amino acid derivative, which suggests potential applications in medicinal chemistry, particularly in drug design and development.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

  • Chemical Formula : C₁₁H₁₄N₂O₄
  • Molecular Weight : 238.25 g/mol

The presence of both an amino group and a carboxylic acid within its structure is crucial for its biological interactions and reactivity. The nitrophenyl group enhances the compound's ability to interact with various biological targets, such as enzymes and receptors, potentially influencing neurotransmission and metabolic pathways .

Research indicates that this compound can act as an inhibitor or modulator of numerous biological pathways. The compound's activity is often assessed through quantitative structure-activity relationship (QSAR) models, which correlate its chemical structure with biological effects .

  • Enzyme Interaction : The compound may inhibit or modulate enzyme activity, impacting metabolic processes.
  • Receptor Binding : Studies suggest that it can bind to specific receptors, influencing signal transduction pathways.

Case Studies and Experimental Findings

  • Inhibition Studies : Inhibition assays have shown that compounds similar to this compound can significantly reduce the activity of certain enzymes involved in metabolic regulation. For instance, compounds structurally related to this compound have been tested for their effects on the secretion of virulence factors in pathogenic bacteria .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into how this compound fits within enzyme active sites. These studies indicate favorable binding interactions that may enhance its inhibitory effects on target proteins .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameStructureUnique Features
GlycineNH₂CH₂COOHSimplest amino acid; no aromatic ring
L-PhenylalanineC₆H₅CH₂CH(NH₂)COOHContains a phenyl group but lacks nitro substitution
3-Nitro-L-tyrosineC₉H₁₀N₂O₄Contains both nitro and phenolic groups

The distinct combination of the nitrophenyl group and the propanoic acid backbone in this compound may confer unique pharmacological properties not found in simpler analogs .

Applications in Drug Development

Due to its structural characteristics and biological activity, this compound holds promise for therapeutic applications. Its potential roles include:

  • Drug Design : The compound can serve as a lead structure for developing new inhibitors targeting specific enzymes or receptors involved in disease processes.
  • Research Tool : It may be utilized in biochemical assays to explore metabolic pathways or receptor signaling mechanisms.

Properties

Molecular Formula

C10H11N3O5

Molecular Weight

253.21 g/mol

IUPAC Name

(2S)-2-[(3-nitrophenyl)carbamoylamino]propanoic acid

InChI

InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-3-2-4-8(5-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)/t6-/m0/s1

InChI Key

DZPYKYTXQZEIAJ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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